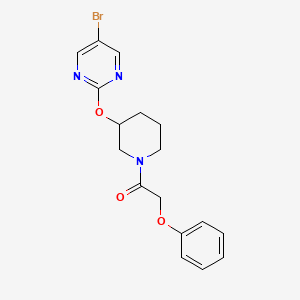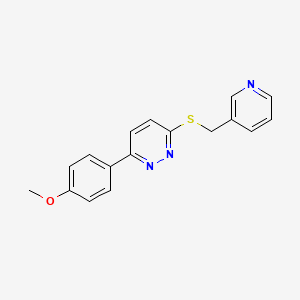
3-(4-Methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(4-Methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine” is a pyridazine derivative. Pyridazines are diazines (organic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms) with the nitrogen atoms in the 1,2-positions . The compound also contains a methoxyphenyl group and a pyridin-3-ylmethylsulfanyl group attached to the pyridazine ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring would be a 4-methoxyphenyl group and a pyridin-3-ylmethylsulfanyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridazine derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the methoxyphenyl and pyridin-3-ylmethylsulfanyl groups, as well as the overall shape and electronic structure of the molecule .作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell division and growth. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been found to bind to bacterial DNA, inhibiting the growth of bacterial cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacterial cells. Additionally, this compound has been found to have antioxidant effects, which may contribute to its anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-Methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine in lab experiments is its unique chemical structure, which allows it to interact with various enzymes and receptors in the body. Additionally, this compound has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 3-(4-Methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine. One area of research could be the development of more efficient synthesis methods for this compound, which could increase its availability and reduce the cost of production. Additionally, further research could be conducted to investigate the potential use of this compound as a treatment for various diseases such as cancer, inflammation, and bacterial infections. Furthermore, research could be conducted to investigate the potential use of this compound in combination with other compounds to enhance its efficacy and reduce any potential side effects.
合成方法
The most commonly used method for synthesizing 3-(4-Methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine is the reaction of 4-methoxybenzaldehyde and 3-pyridinemethanethiol with 2-cyanopyridazine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
3-(4-Methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine has been extensively studied for its potential use in medicinal chemistry. It has shown promising results in various scientific research applications such as anti-cancer, anti-inflammatory, and anti-bacterial agents. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antibacterial effects against various bacterial strains.
安全和危害
属性
IUPAC Name |
3-(4-methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-15-6-4-14(5-7-15)16-8-9-17(20-19-16)22-12-13-3-2-10-18-11-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKJVTMLIIVXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

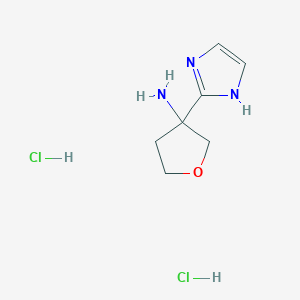
![1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole](/img/structure/B2950863.png)

![2-[[3-(1,3-Dioxoisoindol-2-yl)-2-hydroxypropyl]-prop-2-ynylamino]acetonitrile](/img/structure/B2950866.png)
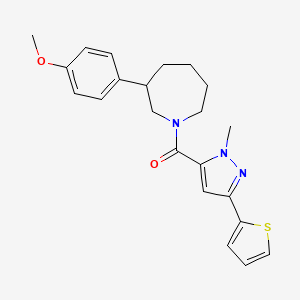
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2950869.png)
![3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2950871.png)


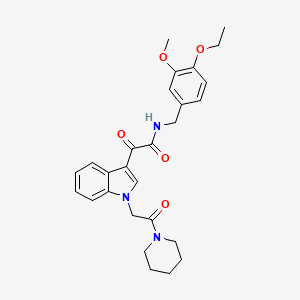
![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2950875.png)
![N-[(oxan-2-yl)methyl]-1-(prop-2-yn-1-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2950876.png)

